molecular formula C8H12N6O3S B2402755 4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine CAS No. 924861-75-6

4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine

Cat. No.: B2402755
CAS No.: 924861-75-6
M. Wt: 272.28
InChI Key: FXVNRXBSHUGDFD-UHFFFAOYSA-N
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Description

The compound 4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine features a hybrid heterocyclic scaffold comprising a 1,2,5-oxadiazole (furazan) and a 1,2,4-triazole ring. The oxadiazole moiety is substituted with an amino group at position 3, while the triazole ring carries a methyl group at position 4 and a propylsulfonyl group at position 3. This sulfonyl substituent enhances electrophilicity and metabolic stability compared to thioether or alkylthio analogs . Such structural features are typical in pharmacologically active compounds, particularly in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-(4-methyl-5-propylsulfonyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O3S/c1-3-4-18(15,16)8-11-10-7(14(8)2)5-6(9)13-17-12-5/h3-4H2,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVNRXBSHUGDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NN=C(N1C)C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving an appropriate nitrile and hydrazine derivative under acidic or basic conditions.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonation using propylsulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a suitable amidoxime and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole and triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial and fungal strains. This suggests that 4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine may possess similar antimicrobial efficacy .

2. Anticancer Potential
Compounds containing oxadiazole moieties have been associated with anticancer activities. For example, studies have demonstrated that certain oxadiazole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cell lines. The specific structural features of this compound may enhance its effectiveness against cancer cells through similar mechanisms .

3. Neuroprotective Effects
There is growing evidence that triazole and oxadiazole derivatives can serve as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's structural characteristics may allow it to interact effectively with the enzyme, potentially leading to improved cognitive function and neuroprotection .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical strains of bacteria and fungi. Results showed that certain derivatives exhibited significant inhibition rates, suggesting that compounds like this compound could be explored for developing new antimicrobial agents .

Case Study 2: Anticancer Activity
In another investigation focused on the antiproliferative effects of oxadiazole derivatives on human cancer cell lines, the results indicated that modifications to the oxadiazole structure led to enhanced cytotoxicity. This highlights the potential for this compound to be optimized for greater anticancer activity through structural modifications .

Mechanism of Action

The mechanism of action of 4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA synthesis or cell division.

    Pathways Involved: It can modulate signaling pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Key Properties
Target Compound 1,2,5-Oxadiazole + 1,2,4-Triazole 4-Methyl, 5-(Propylsulfonyl) ~325–340 (estimated) High metabolic stability, electrophilic
4-(2,5-Dimethylpyrrolyl)-1,2,5-Oxadiazol-3-Amine 1,2,5-Oxadiazole 4-(2,5-Dimethylpyrrole) ~220 (estimated) Moderate stability, Paal–Knorr synthesis
3-[(3-Chlorobenzyl)sulfanyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-4-Amine 1,2,4-Triazole 3-Sulfanyl, 5-Pyridinyl 327.82 Alkylthio group, prone to oxidation
4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-Amine 1,2,4-Oxadiazole + 1,2,3-Triazole Trifluoromethylphenyl 386.34 High lipophilicity

Biological Activity

4-[4-methyl-5-(propylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine (CAS No. 924861-75-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : Initiated by cyclization reactions involving nitriles and hydrazine derivatives.
  • Introduction of the Propylsulfonyl Group : Achieved through sulfonation using propylsulfonyl chloride.
  • Formation of the Oxadiazole Ring : Accomplished via cyclization with amidoximes under dehydrating conditions.
PropertyValue
Molecular Weight272.29 g/mol
Boiling Point544.4 ± 60.0 °C (Predicted)
Density1.74 ± 0.1 g/cm³ (20 °C)
pKa-1.54 ± 0.47 (Predicted)

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate to strong activity:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Anticancer Activity

The compound has been investigated for its cytotoxic effects on cancer cell lines:

  • Colon Cancer : Exhibited significant cytotoxicity against HCT116 and HT29 colon cancer cells.
  • Mechanism of Action : Induces apoptosis through caspase activation and cell cycle arrest in the G2/M phase.

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) : Inhibitory activity was noted, which is relevant for neurological applications.
  • Urease Inhibition : Strong activity observed with IC50 values comparable to established inhibitors.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The compound may interact with enzymes involved in DNA synthesis and cell division.
  • Signaling Pathways : Modulates pathways that lead to apoptosis in cancer cells.

Comparative Analysis

This compound can be compared with similar triazole and oxadiazole derivatives:

Compound NameBiological Activity
4-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-aminesModerate antimicrobial effects
4-[4-methyl-5-(ethylsulfonyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-aminesAnticancer properties

The uniqueness of the propylsulfonyl group in this compound contributes to its distinct biological profile compared to analogs.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Studies : A study demonstrated that it outperformed standard antibiotics against specific strains with MIC values significantly lower than those of controls .
  • Cytotoxicity Assays : Dose-response experiments showed a clear correlation between concentration and cytotoxic effect on cancer cell lines .

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